5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile
Description
Properties
CAS No. |
650628-90-3 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-amino-1-(3-methoxyphenyl)-3-propylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-5-13-12(9-15)14(16)18(17-13)10-6-4-7-11(8-10)19-2/h4,6-8H,3,5,16H2,1-2H3 |
InChI Key |
OVCDLDCZGDANJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Steps:
-
- Enaminones are reacted with hydroxylamine hydrochloride in ethanol under reflux conditions.
- A solution of potassium hydroxide is added to facilitate the reaction.
- The reaction is monitored until the color changes from yellow to brown, indicating completion.
Formation of Pyrazole Derivatives :
- The aldoximes are treated in a basic medium to yield 5-amino-1H-pyrazole-4-carbonitriles.
Reaction Conditions:
- Solvent: Ethanol
- Temperature: Reflux
- Catalyst: Potassium hydroxide
Yield:
This method typically provides excellent yields for various substrates.
Mechanochemical Synthesis Using Functionalized Nanoparticles
This green synthesis approach utilizes Fe₃O₄@SiO₂@Tannic acid nanoparticles as catalysts in a one-pot mechanochemical reaction.
Steps:
-
- Azo-linked aldehydes (e.g., 5-(4-chlorophenyl)diazenyl-2-hydroxybenzaldehyde)
- Malononitrile
- Phenylhydrazine or p-tolylhydrazine
-
- Room temperature
- Mechanochemical activation using ultrasound apparatus
-
- Tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles enhance efficiency and selectivity.
Yield and Advantages:
This method is environmentally friendly, avoids harsh solvents, and achieves high yields.
Synthesis via Aryl Hydrazines and Malononitrile
This method involves the condensation of aryl hydrazines with malononitrile under reflux conditions.
Steps:
-
- Aryl hydrazines (e.g., 4-methoxyphenylhydrazine hydrochloride) are neutralized with triethylamine.
- Ethoxymethylene malononitrile is added slowly to the mixture under nitrogen atmosphere.
-
- The reaction mixture is refluxed for several hours depending on the substrate.
- Crude products are purified using column chromatography with hexane/ethyl acetate gradients.
Yield:
The yields vary depending on the aryl hydrazine used, ranging from 47% to 84%.
Synthesis Using N-Tosylhydrazones
This method employs N-tosylhydrazones as precursors for pyrazole formation.
Steps:
-
- N-tosylhydrazones react with malononitrile under optimized conditions.
-
- This method has been used for synthesizing derivatives efficiently, including applications in pharmaceutical compounds like Ibrutinib.
Advantages:
The process is substrate-compatible and avoids palladium catalysts.
Comparative Data Table
| Methodology | Key Reactants | Catalyst/Medium | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Enaminone Reaction | Enaminones, Hydroxylamine Hydrochloride | Potassium Hydroxide, Ethanol | High | Moderate |
| Mechanochemical Synthesis | Azo-linked Aldehydes, Malononitrile | Fe₃O₄@SiO₂@Tannic Acid | High | Green |
| Aryl Hydrazine Condensation | Aryl Hydrazines, Malononitrile | Nitrogen Atmosphere | Moderate-High | Moderate |
| N-Tosylhydrazone-Based Synthesis | N-Tosylhydrazones | Optimized Conditions | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- R1 Substitutions: The 3-methoxyphenyl group in the target compound contrasts with halogenated aryl groups in fipronil/ethiprole.
- R3 Substitutions : The propyl chain in the target compound increases hydrophobicity relative to methyl or sulfinyl groups in analogs, which may affect membrane permeability .
Physicochemical Properties:
Biological Activity
5-Amino-1-(3-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. The structure of this compound allows for various interactions with biological targets, making it a subject of interest in drug development.
Chemical Structure
The chemical formula for this compound is . The presence of the methoxy group and the cyano moiety plays a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against several pathogenic bacteria. For instance, the minimum inhibitory concentration (MIC) values were found to be low, indicating potent antimicrobial effects.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other derivatives | 0.22 - 0.25 | Various pathogens |
This suggests that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of pyrazole compounds has been extensively studied. Research indicates that this compound may inhibit tumor cell proliferation by interfering with critical cellular pathways. In one study, it was noted that this compound showed significant inhibition of tubulin polymerization, which is crucial for cancer cell mitosis.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.07 | A549 (Lung cancer) |
| Other derivatives | 8 - 15 | Various lines |
Additionally, docking studies revealed favorable interactions with the colchicine binding site on tubulin, suggesting a mechanism of action through microtubule disruption .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. It was shown to reduce inflammatory markers in cell-based assays and animal models. For example, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with pyrazole derivatives led to significant improvements compared to standard antibiotic therapy.
- Case Study on Cancer Treatment : A preclinical study reported that mice treated with pyrazole compounds exhibited reduced tumor growth and improved survival rates compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1-(3-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions influence isomer formation?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or through multi-step alkylation/amination reactions. Key factors include:
- Substituent effects : The 3-methoxyphenyl and propyl groups influence regioselectivity during pyrazole ring formation. For example, bulky substituents at the 4-position (e.g., cyano groups) may favor specific isomers .
- Catalytic optimization : Use polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance nucleophilic substitution efficiency .
- Isomer control : Monitor reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts. HPLC or GC-MS is recommended for purity assessment .
Q. How can the structural conformation of this compound be validated using spectroscopic and crystallographic methods?
- Methodology :
- NMR analysis : Assign peaks using - and -NMR to confirm the methoxyphenyl (δ ~3.8 ppm for OCH₃), propyl chain (δ ~0.9–1.6 ppm), and cyano group (δ ~110–120 ppm in ) .
- X-ray crystallography : Single-crystal studies reveal planar pyrazole rings with dihedral angles between the methoxyphenyl and pyrazole moieties (~15–25°), critical for understanding π-π stacking interactions .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodology :
- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (low solubility at neutral pH). Adjust solvent polarity for reaction setups .
- Stability : Conduct accelerated degradation studies under UV light, humidity, and varying pH (4–9). LC-MS can identify degradation products (e.g., hydrolysis of the cyano group) .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-methoxyphenyl and propyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-donating methoxy group enhances electrophilic substitution at the para position .
- Steric maps : Molecular docking simulations (e.g., AutoDock Vina) quantify steric hindrance around the pyrazole ring, guiding catalyst selection (e.g., Pd(OAc)₂ with bulky phosphine ligands) .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives, particularly regarding enzyme inhibition vs. off-target effects?
- Methodology :
- Selectivity assays : Compare IC₅₀ values against related targets (e.g., carbonic anhydrase isoforms CAH1 vs. CAH9) using fluorescence-based enzymatic assays .
- Metabolic profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify metabolites that may interfere with activity .
Q. How can computational models predict the compound’s interactions with biological targets such as prostaglandin synthases or carbonic anhydrases?
- Methodology :
- Molecular dynamics (MD) : Simulate binding to PGH2 synthase (PDB ID: 5KIR) to assess hydrogen bonding with Arg120 and hydrophobic interactions with the propyl chain .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with inhibitory activity to design analogs with improved potency .
Q. What experimental designs address challenges in scaling up synthesis while maintaining regiochemical purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
